![molecular formula C9H10N2O4S B254930 N-allyl-3-nitrobenzenesulfonamide](/img/structure/B254930.png)
N-allyl-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-nitrobenzenesulfonamide (ANBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANBS is a sulfonamide derivative that contains a nitro group and an allyl group, making it a versatile compound with unique properties.
Wirkmechanismus
The mechanism of action of N-allyl-3-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the growth and survival of cancer cells. N-allyl-3-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to the accumulation of carbon dioxide and a decrease in the pH of the tumor microenvironment. This acidic environment is toxic to cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
N-allyl-3-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-allyl-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory, antifungal, and antibacterial properties. N-allyl-3-nitrobenzenesulfonamide has also been shown to modulate the immune system, suggesting its potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-allyl-3-nitrobenzenesulfonamide is its versatility and unique properties. N-allyl-3-nitrobenzenesulfonamide can be easily synthesized and modified to create new derivatives with different properties. However, one of the limitations of N-allyl-3-nitrobenzenesulfonamide is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3-nitrobenzenesulfonamide. One area of research is the development of new derivatives of N-allyl-3-nitrobenzenesulfonamide with improved properties such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-allyl-3-nitrobenzenesulfonamide in more detail. Finally, the potential applications of N-allyl-3-nitrobenzenesulfonamide in other fields such as materials science and agriculture should be explored further.
Conclusion:
In conclusion, N-allyl-3-nitrobenzenesulfonamide is a versatile and unique compound that has potential applications in various fields such as medicine, agriculture, and materials science. N-allyl-3-nitrobenzenesulfonamide has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs. While N-allyl-3-nitrobenzenesulfonamide has some limitations, its versatility and unique properties make it an important compound for scientific research.
Synthesemethoden
The synthesis of N-allyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-allyl-3-nitrobenzenesulfonamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-nitrobenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. One of the most promising applications of N-allyl-3-nitrobenzenesulfonamide is in the development of new drugs for the treatment of cancer. N-allyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
N-allyl-3-nitrobenzenesulfonamide |
---|---|
Molekularformel |
C9H10N2O4S |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
3-nitro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h2-5,7,10H,1,6H2 |
InChI-Schlüssel |
CVVBGDBIKFBSTO-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.